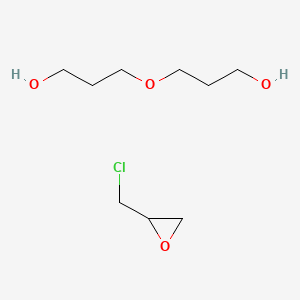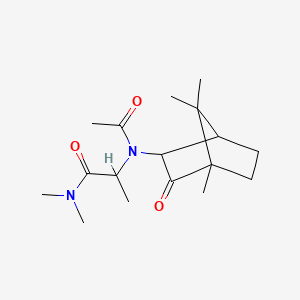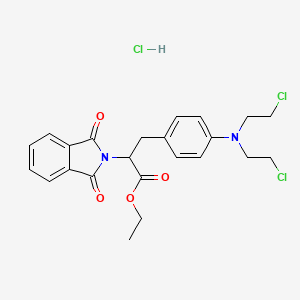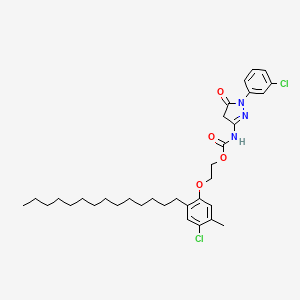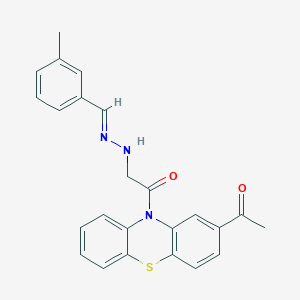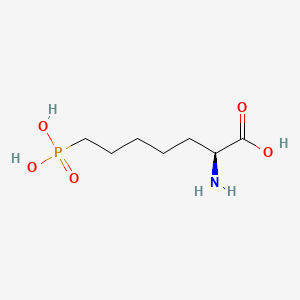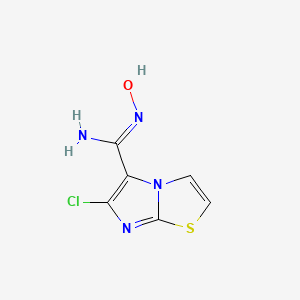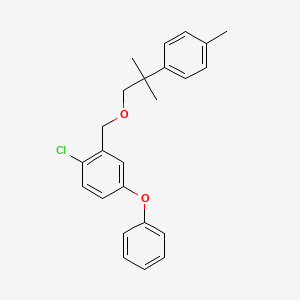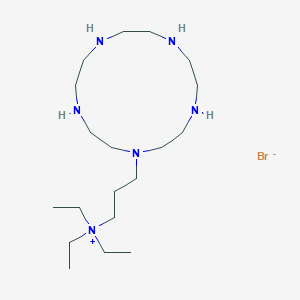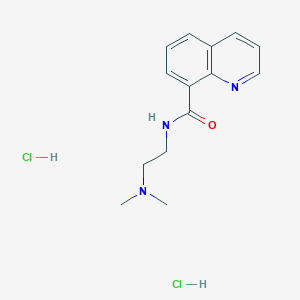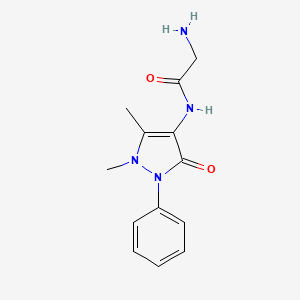
1-(2-Pyridinyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRN 4491435 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4491435 involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents].
Step 2: Intermediate formation under controlled conditions.
Step 3: Final product formation with purification steps.
Industrial Production Methods
In industrial settings, the production of BRN 4491435 is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated systems are employed to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
BRN 4491435 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of specific functional groups under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [agent names], typically under [temperature] and [solvent] conditions.
Reduction: Reducing agents such as [agent names] are used, often in [solvent] at [temperature].
Substitution: Reagents like [agent names] are employed, with reactions occurring at [temperature] in [solvent].
Major Products Formed
The major products formed from these reactions include [product names], which have significant applications in various fields.
Aplicaciones Científicas De Investigación
BRN 4491435 is utilized in numerous scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Applied in the production of advanced materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism by which BRN 4491435 exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecules], influencing [biological pathways] and resulting in [specific effects]. The detailed molecular interactions and pathways are crucial for understanding its applications and potential side effects.
Comparación Con Compuestos Similares
BRN 4491435 is compared with other similar compounds to highlight its uniqueness. Similar compounds include [compound names], which share some properties but differ in [specific aspects]. The comparison focuses on:
Structural Differences: Variations in molecular structure.
Reactivity: Differences in chemical reactivity and stability.
Applications: Unique applications and advantages of BRN 4491435 over similar compounds.
Conclusion
BRN 4491435 is a versatile compound with significant importance in scientific research and industrial applications. Its unique properties and reactivity make it a valuable asset in various fields, from chemistry and biology to medicine and industry. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and applications.
Propiedades
Número CAS |
93299-73-1 |
|---|---|
Fórmula molecular |
C14H10N4O |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C14H10N4O/c1-2-7-12-11(6-1)18-13(9-19-12)16-17-14(18)10-5-3-4-8-15-10/h1-8H,9H2 |
Clave InChI |
OYXBBIOHKVASHE-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=C(N2C3=CC=CC=C3O1)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


